molecular formula C9H11ClO2S B128828 4-Propylbenzenesulfonyl chloride CAS No. 146949-07-7

4-Propylbenzenesulfonyl chloride

Cat. No.: B128828
CAS No.: 146949-07-7
M. Wt: 218.7 g/mol
InChI Key: LEFGAGRZHLNPLS-UHFFFAOYSA-N
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Description

4-Propylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzenesulfonyl chloride, where a propyl group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylbenzenesulfonyl chloride can be synthesized through the sulfonation of 4-propylbenzene followed by chlorination. The typical procedure involves the reaction of 4-propylbenzene with chlorosulfonic acid, resulting in the formation of 4-propylbenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Propylbenzenesulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the benzene ring.

    Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound to form sulfonamides or sulfonate esters.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

4-Propylbenzenesulfonyl chloride is utilized in various scientific research fields due to its reactivity and versatility:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-propylbenzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic processes to modify molecules and create new compounds .

Comparison with Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

Comparison: 4-Propylbenzenesulfonyl chloride is unique due to the presence of the propyl group, which can influence its reactivity and the properties of the resulting products. Compared to other benzenesulfonyl chlorides, it may offer different steric and electronic effects, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-propylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGAGRZHLNPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371925
Record name 4-propylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146949-07-7
Record name 4-propylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Propylbenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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